

# Spectroscopic Profile of 5-Methylindole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Methylindole

Cat. No.: B121678

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-methylindole**, a key heterocyclic compound of interest in pharmaceutical research and organic synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further investigation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **5-methylindole**. Herein, we provide the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **5-methylindole** provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **5-Methylindole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.95	br s	1H	N-H
7.45	s	1H	H-4
7.23	d	1H	H-7
7.15	t	1H	H-2
6.98	dd	1H	H-6
6.45	t	1H	H-3
2.45	s	3H	-CH <sub>3</sub>

br s: broad singlet, s: singlet, d: doublet, t: triplet, dd: doublet of doublets

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum reveals the chemical environment of the carbon atoms within the **5-methylindole** structure. The data was obtained in deuterated chloroform (CDCl<sub>3</sub>).

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **5-Methylindole**

Chemical Shift ( $\delta$ ) ppm	Assignment
134.6	C-7a
128.8	C-5
128.4	C-3a
124.5	C-2
123.5	C-6
120.0	C-4
110.5	C-7
102.0	C-3
21.5	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in **5-methylindole** based on their characteristic vibrational frequencies.

## IR Spectroscopic Data

The IR spectrum of **5-methylindole** exhibits characteristic absorption bands corresponding to its key functional groups.

Table 3: Significant IR Absorption Bands for **5-Methylindole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3408	Strong, Sharp	N-H Stretch
3100-3000	Medium	Aromatic C-H Stretch
2920	Medium	Aliphatic C-H Stretch
1620	Medium	C=C Aromatic Ring Stretch
1465	Strong	C=C Aromatic Ring Stretch
800	Strong	C-H Out-of-plane Bending

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **5-methylindole**, aiding in its identification and structural confirmation.

## Mass Spectrometric Data

The mass spectrum of **5-methylindole** was obtained using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Table 4: Major Peaks in the Mass Spectrum of **5-Methylindole**

m/z	Relative Intensity (%)	Assignment
131	100	[M] <sup>+</sup> (Molecular Ion)
130	95	[M-H] <sup>+</sup>
103	15	[M-C <sub>2</sub> H <sub>2</sub> ] <sup>+</sup>
77	20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
51	15	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

## NMR Spectroscopy Protocol

- **Sample Preparation:** A 10-20 mg sample of **5-methylindole** was dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** The spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated. Proton decoupling was applied during the acquisition.
- **Data Processing:** The raw data (Free Induction Decay - FID) was processed using a Fourier transform with an exponential window function. Phase and baseline corrections were applied to the resulting spectra. Chemical shifts were referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  and 77.16 ppm for the central peak of the  $\text{CDCl}_3$  triplet in the  $^{13}\text{C}$  spectrum.

## IR Spectroscopy Protocol

- **Sample Preparation:** A small amount of solid **5-methylindole** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- **Acquisition:** The spectrum was recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ . 32 scans were co-added at a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

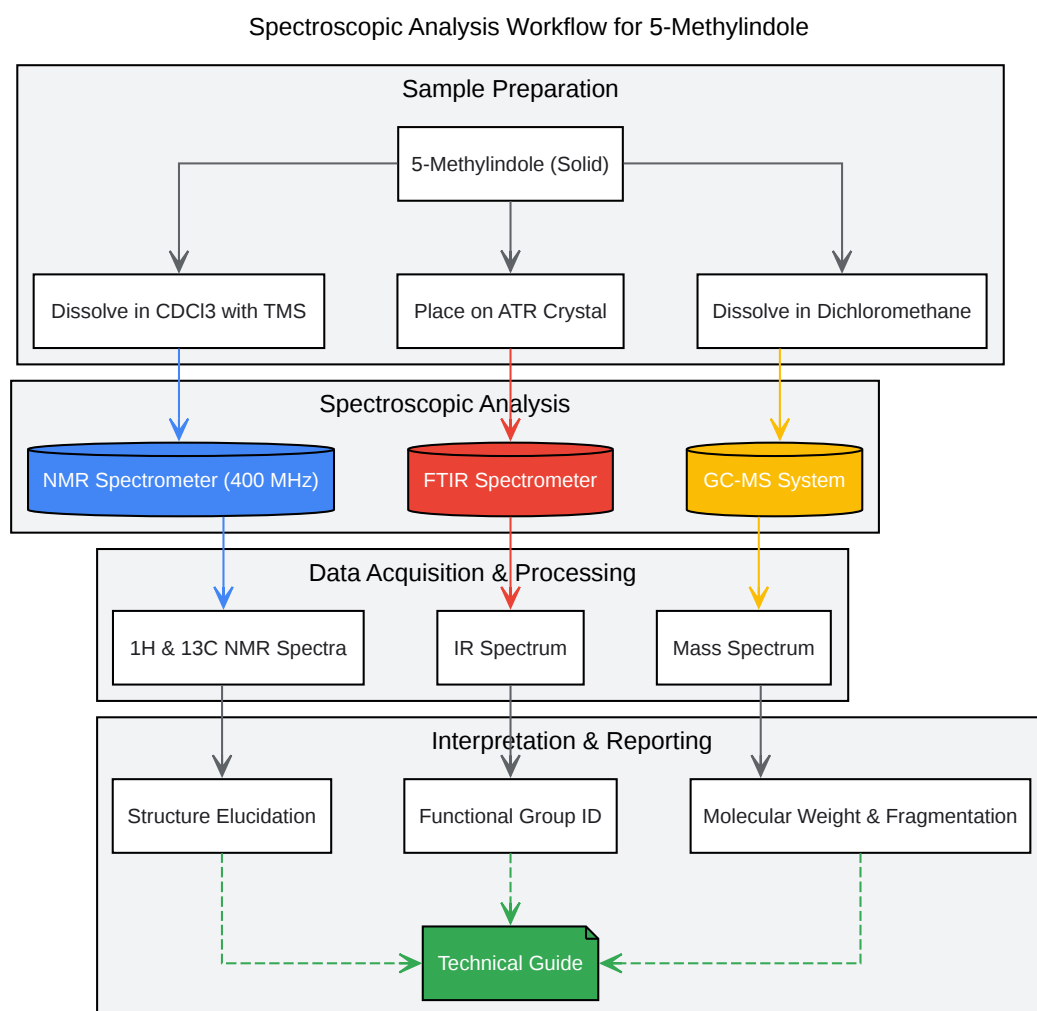
- **Data Processing:** The resulting interferogram was processed using a Fourier transform to generate the infrared spectrum, which was plotted as transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry Protocol

- **Sample Preparation:** A dilute solution of **5-methylindole** was prepared in dichloromethane (1 mg/mL).
- **Instrumentation:** A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source was used for the analysis.
- **Gas Chromatography (GC) Conditions:**
  - **Column:** A 30 m x 0.25 mm i.d. capillary column coated with a 0.25  $\mu\text{m}$  film of 5% phenyl-methylpolysiloxane.
  - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
  - **Injector Temperature:** 250  $^{\circ}\text{C}$ .
  - **Oven Temperature Program:** The oven temperature was initially held at 70  $^{\circ}\text{C}$  for 2 minutes, then ramped to 280  $^{\circ}\text{C}$  at a rate of 10  $^{\circ}\text{C}/\text{min}$ , and held at 280  $^{\circ}\text{C}$  for 5 minutes.
- **Mass Spectrometry (MS) Conditions:**
  - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
  - **Source Temperature:** 230  $^{\circ}\text{C}$ .
  - **Quadrupole Temperature:** 150  $^{\circ}\text{C}$ .
  - **Mass Range:** m/z 40-400.
- **Data Processing:** The acquired mass spectra were processed to identify the molecular ion and major fragment ions. The relative intensities of the peaks were determined by normalizing the most intense peak to 100%.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-methylindole**.



[Click to download full resolution via product page](#)

Caption: Workflow for obtaining and analyzing spectroscopic data of **5-Methylindole**.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Methylindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121678#spectroscopic-data-of-5-methylindole-nmr-ir-ms\]](https://www.benchchem.com/product/b121678#spectroscopic-data-of-5-methylindole-nmr-ir-ms)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)